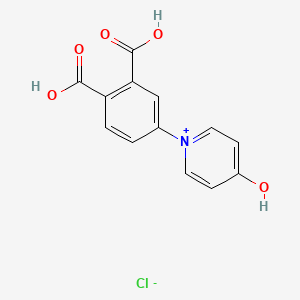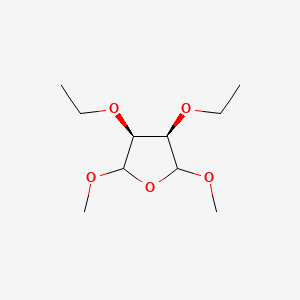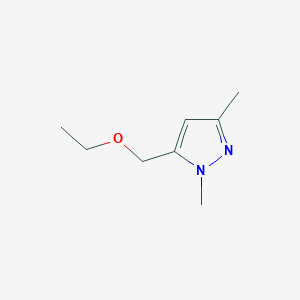
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridinium core substituted with a hydroxyl group and two carboxylic acid groups on the phenyl ring, making it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dicarboxybenzaldehyde and 4-hydroxypyridine.
Condensation Reaction: The 3,4-dicarboxybenzaldehyde undergoes a condensation reaction with 4-hydroxypyridine in the presence of a suitable catalyst to form the desired product.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridinium nitrogen or the phenyl ring, leading to the formation of various derivatives.
Esterification: The carboxylic acid groups can react with alcohols to form esters in the presence of acid catalysts.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid catalysts (e.g., sulfuric acid). The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Its effects on cellular pathways are being investigated to understand its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
1-(3,4-Dicarboxyphenyl)-4-hydroxypyridinium chloride can be compared with similar compounds such as:
2,2-Bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride: Known for its use in the synthesis of polyimides with high thermal stability.
3,4-Dicarboxyphenylboronic acid: Used in organic synthesis and as a building block for boron-containing compounds.
4-Hydroxy-3,5-dicarboxyphenylacetic acid: Studied for its potential biological activities and applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C13H10ClNO5 |
|---|---|
Poids moléculaire |
295.67 g/mol |
Nom IUPAC |
4-(4-hydroxypyridin-1-ium-1-yl)phthalic acid;chloride |
InChI |
InChI=1S/C13H9NO5.ClH/c15-9-3-5-14(6-4-9)8-1-2-10(12(16)17)11(7-8)13(18)19;/h1-7H,(H2,16,17,18,19);1H |
Clé InChI |
SFKAMROWPBQWOG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+]2=CC=C(C=C2)O)C(=O)O)C(=O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(4-(Trifluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874261.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)




![2-Acetylbenzo[d]oxazole-6-sulfonamide](/img/structure/B12874312.png)
![14-oxaheptacyclo[15.8.0.02,11.03,8.04,24.012,16.020,25]pentacosa-1(17),3,5,8,10,12(16),18,20(25),21,23-decaene-13,15-dione](/img/structure/B12874317.png)
